molecular formula C13H11NO B8403292 1-(Quinolin-6-yl)but-1-ene-3-one

1-(Quinolin-6-yl)but-1-ene-3-one

Cat. No. B8403292
M. Wt: 197.23 g/mol
InChI Key: GMEDQTLBRSEUAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Quinolin-6-yl)but-1-ene-3-one is a useful research compound. Its molecular formula is C13H11NO and its molecular weight is 197.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

4-quinolin-6-ylbut-3-en-2-one

InChI

InChI=1S/C13H11NO/c1-10(15)4-5-11-6-7-13-12(9-11)3-2-8-14-13/h2-9H,1H3

InChI Key

GMEDQTLBRSEUAM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC1=CC2=C(C=C1)N=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of quinoline-6-carboxaldehyde (5.29 g) and 1-triphenylphosphoranylidene-2-propanone (1.5 equiv) in dimethyl sulfoxide (100 ml) was stirred at room temperature for 24 hr. The solution was poured into water (600 ml) which was subsequently extracted with ethyl acetate. The dried (MgSO4) organic fraction was evaporated under reduced pressure and the residue was purified by column chromatography over silica with dichloromethane/ethyl acetate (4:1 v/v) elution to give 1-(quinolin-6-yl)but-1-ene-3-one as a white solid. Pmr spectrum (CDCl3 ; δ in ppm : 2.41 (3H,s); 6.83 (1H,d); 7.3-9.0 (7H,m).
Quantity
5.29 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two

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